molecular formula C24H31FN2O3S B2392837 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine CAS No. 1705828-50-7

4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine

Cat. No.: B2392837
CAS No.: 1705828-50-7
M. Wt: 446.58
InChI Key: AFZVUXAJLFHFDD-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine is a complex organic compound that features a bipiperidine core with fluorophenoxy and phenethylsulfonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. The fluorophenoxy and phenethylsulfonyl groups are introduced through nucleophilic substitution and sulfonylation reactions, respectively. Common reagents used in these reactions include fluorinating agents and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy and phenethylsulfonyl groups play a crucial role in these interactions, influencing the binding affinity and specificity of the compound. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluorophenoxy)-1’-(phenethylsulfonyl)-1,4’-bipiperidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced stability, reactivity, and specificity compared to similar compounds .

Properties

IUPAC Name

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-(2-phenylethylsulfonyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FN2O3S/c25-23-8-4-5-9-24(23)30-22-12-15-26(16-13-22)21-10-17-27(18-11-21)31(28,29)19-14-20-6-2-1-3-7-20/h1-9,21-22H,10-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZVUXAJLFHFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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